BenchChemオンラインストアへようこそ!

4-(2-Chlorophenyl)butan-2-amine

G-protein biased agonism β-arrestin-2 recruitment D3 receptor

4-(2-Chlorophenyl)butan-2-amine (synonym SK609, CAS 144887-95-6) is a synthetic butylamine-class small molecule that functions as a G-protein-biased, selective dopamine D3 receptor (D3R) agonist with ancillary norepinephrine transporter (NET) inhibitory activity. First reported in 2012 and structurally characterized as a phenylalkylamine bearing a 2-chloro substituent on the phenyl ring with a butan-2-amine side chain, SK609 is primarily utilized as a research tool in Parkinson's disease, cognitive impairment, and substance use disorder models.

Molecular Formula C10H15Cl2N
Molecular Weight 220.14
CAS No. 144887-95-6
Cat. No. B610860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)butan-2-amine
CAS144887-95-6
SynonymsSK-609;  SK 609;  SK609
Molecular FormulaC10H15Cl2N
Molecular Weight220.14
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1Cl)N
InChIInChI=1S/C10H14ClN/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3
InChIKeyNVCYSMVSGDVJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-(2-Chlorophenyl)butan-2-amine (SK609) for Parkinson's Disease and Cognition Research: Procurement-Relevant Compound Profile


4-(2-Chlorophenyl)butan-2-amine (synonym SK609, CAS 144887-95-6) is a synthetic butylamine-class small molecule that functions as a G-protein-biased, selective dopamine D3 receptor (D3R) agonist with ancillary norepinephrine transporter (NET) inhibitory activity [1]. First reported in 2012 and structurally characterized as a phenylalkylamine bearing a 2-chloro substituent on the phenyl ring with a butan-2-amine side chain, SK609 is primarily utilized as a research tool in Parkinson's disease, cognitive impairment, and substance use disorder models [2]. Unlike non-selective dopaminergic agents such as pramipexole, SK609 displays a distinct signaling bias favoring G-protein coupling over β-arrestin-2 recruitment, a property that underlies its differential in vitro and in vivo pharmacological profile [2].

Why 4-(2-Chlorophenyl)butan-2-amine Cannot Be Substituted by Pramipexole, PD128907, or Other D3 Agonists


D3 receptor agonists as a class engage both G-protein and β-arrestin signaling pathways to varying extents, and these signaling biases directly determine functional outcomes in disease-relevant models. SK609's unique combination of G-protein-biased D3R agonism (with negligible β-arrestin-2 recruitment), near-absolute D3R-over-D2R selectivity at concentrations up to 10 μM, and ancillary NET blockade (IC50 ~570 nM) creates a polypharmacology profile that is not replicated by any single in-class comparator [1]. Generic substitution with the unbiased agonist pramipexole, the prototypical D3-preferring agonist PD128907, amphetamine, or methylphenidate would either recruit β-arrestin-2, lack NET inhibition, activate D2R, or produce psychostimulant-like behavioral effects—each of which contradicts the desired pharmacological signature for applications requiring cognitive enhancement without abuse liability or D2R-mediated side effects [2]. The following quantitative evidence section substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for 4-(2-Chlorophenyl)butan-2-amine (SK609) Versus Key Comparators


G-Protein-Biased D3R Signaling: SK609 Displays ~45-Fold Functional Selectivity Over β-Arrestin-2 Recruitment Compared with Unbiased Agonist Pramipexole

SK609 is a functionally selective, G-protein-biased D3R agonist. In [35S]GTPγS binding assays at human D3R expressed in CHO cells, SK609 exhibited an EC50 of 1.1 ± 0.2 μM for G-protein activation (Emax 74.3 ± 2.3% of dopamine), while its EC50 for β-arrestin-2 recruitment was 14.4 ± 2.7 μM (Emax 57.3 ± 2.5%) [1]. This represents an approximately 13-fold difference in potency and a G-protein bias factor of 4.6 with less than 30% β-arrestin recruitment reported independently [2]. In contrast, the unbiased reference agonist pramipexole activated both G-protein and β-arrestin pathways with comparable potency (EC50 ~2.85 nM for ERK1/2 phosphorylation) and did not demonstrate signaling bias [1]. The Tocris product specification corroborates this, reporting EC50 values of 1.1 μM for G-protein signaling and 50.2 μM for β-arrestin-dependent signaling—a ~45-fold separation . Molecular dynamics simulations further reveal that SK609 induces a distinct conformational state in D3R characterized by a ~30° shift in transmembrane 3 tilt angle in the D3R-Gi complex versus a ~17° shift in the D3R-β-arrestin2 complex, a pattern not observed with pramipexole [3].

G-protein biased agonism β-arrestin-2 recruitment D3 receptor functional selectivity SK609 pramipexole

Absolute D3R-over-D2R Selectivity at 10 μM: SK609 Shows No Detectable D2R Binding, Differentiating from Pramipexole and PD128907

SK609 demonstrates near-absolute selectivity for D3R over D2R. Competitive radioligand binding assays determined a Ki-H (high-affinity) value of 283 ± 30 nM for SK609 at human D3R, with no detectable binding to D2R high- or low-affinity states when tested at concentrations up to 10 μM (IC50 ≫ 10 μM) [1]. In contrast, the reference D3-preferring agonist PD128907 bound to both D3R (Ki-H 3.7 ± 1.6 nM) and D2R, and pramipexole did not demonstrate selectivity for D3R over D2R in functional ERK1/2 phosphorylation assays in CHO-D2R and CHO-D3R cells [1]. Extended profiling across all five dopamine receptor subtypes (D1-D5) confirmed that SK609 and its analogues bind selectively to D3R with no significant affinity for D1R, D2R, D4R, or D5R at 10 μM [2].

D3 receptor selectivity D2 receptor off-target binding SK609 pramipexole PD128907

Absence of D3R Desensitization Upon Repeated Agonist Challenge: SK609 Does Not Induce Tolerance in ERK1/2 Signaling

SK609 and its structural analogues do not induce desensitization of D3R in a repeated agonist treatment protocol measuring ERK1/2 phosphorylation—a property that distinguishes this series from many GPCR agonists, including the D2/D3 agonist PD128907 [1]. In the experimental paradigm, two successive treatments of SK609 at HEK-D3R cells elicited comparable ERK1/2 phosphorylation responses, whereas PD128907 produced a markedly attenuated response upon the second stimulation, indicating classical homologous desensitization [2]. This finding was corroborated in independent studies showing that SK609-mediated D3R activation leads to receptor internalization that is independent of β-arrestin recruitment, a mechanism distinct from the β-arrestin-dependent desensitization and internalization pathway utilized by unbiased agonists such as pramipexole [3].

receptor desensitization ERK1/2 signaling D3 receptor SK609 tolerance repeated dosing

Ancillary NET Inhibition: SK609 Uniquely Combines D3R Agonism with Norepinephrine Transporter Blockade (IC50 ~570 nM) Not Found in Pramipexole or PD128907

SK609 possesses a dual pharmacological mechanism that is absent in comparator D3R agonists: it acts as both a D3R-selective biased agonist and a norepinephrine transporter (NET) inhibitor. SK609 inhibits NET with an IC50 of ~570 nM (Ki ~500 nM) and functions as a NET substrate without blocking the dopamine transporter (DAT), distinguishing it fundamentally from psychostimulants [1]. Systemic administration of SK609 (4 mg/kg, i.p.) in naïve rats produced a 300% increase in extracellular norepinephrine and a 160% increase in dopamine in the prefrontal cortex as measured by microdialysis [2]. In contrast, neither pramipexole nor PD128907 demonstrates meaningful NET inhibitory activity; their pharmacological effects are mediated exclusively through dopamine receptor activation [3]. The combination of selective D3R activation with NET blockade enables concerted modulation of both dopaminergic and noradrenergic prefrontal cortical circuits—a dual mechanism not achievable with any single in-class D3 agonist.

norepinephrine transporter NET inhibition dual pharmacology SK609 pramipexole catecholamine modulation

Cognitive Enhancement Without Psychostimulant-Like Risky Choice Behavior: SK609 (4 mg/kg) Does Not Increase Risky Decision-Making Versus Amphetamine and Methylphenidate

In a head-to-head rodent behavioral study directly comparing SK609 with the psychostimulants amphetamine (AMPH) and methylphenidate (MPH), SK609 (4 mg/kg) did not increase risky choice preference in a probabilistic discounting task, whereas both AMPH (0.25-1 mg/kg) and MPH (2-8 mg/kg) significantly increased risky choice behavior at doses previously demonstrated to enhance cognition [1]. Specifically, AMPH and MPH increased preference for large/risky rewards over small/certain rewards and reduced sensitivity to non-rewarded risky choices, while SK609-treated rats maintained baseline risk/reward decision-making patterns indistinguishable from vehicle [1]. This differentiation is mechanistically attributed to SK609's lack of DAT affinity and non-selective dopaminergic activation—properties inherent to AMPH and MPH that drive their psychostimulant and abuse-related behavioral effects [2].

risky choice probabilistic discounting cognitive enhancement SK609 amphetamine methylphenidate abuse liability

Opposing Effects on Cocaine-Induced DAT Dysregulation: SK609 Attenuates Whereas Pramipexole Augments Cocaine's Effects on Dopamine Transporter Function and Cocaine Seeking

In a recent direct comparison study, SK609 and pramipexole produced opposing effects on cocaine-induced dopamine transporter (DAT) dysregulation and cocaine-seeking behavior [1]. SK609 reduced phosphorylation of DAT at the Thr53 residue following cocaine exposure and attenuated the uptake inhibition effects of cocaine on dopamine transmission in both in vitro (fast-scan cyclic voltammetry in striatal slices) and ex vivo preparations [1]. Conversely, pramipexole augmented cocaine's effects on DAT phosphorylation, enhanced cocaine-elevated dopamine levels, and significantly increased cocaine-seeking behavior in rats [1]. These divergent outcomes are mechanistically linked to signaling bias: limiting D3R activation to the G-protein pathway (SK609) reduces cocaine's effects, whereas unbiased D3R activation engaging both G-protein and β-arrestin pathways (pramipexole) promotes them [2].

cocaine use disorder dopamine transporter DAT phosphorylation SK609 pramipexole biased agonism

Optimal Research and Preclinical Application Scenarios for 4-(2-Chlorophenyl)butan-2-amine (SK609) Based on Verified Differentiation Evidence


Parkinson's Disease Models Requiring Combined Motor and Cognitive Benefit Without Dyskinesia Exacerbation

SK609 is ideally suited for preclinical Parkinson's disease research where both motor impairment and cognitive deficits (PD-MCI) must be addressed without the confound of L-DOPA-induced dyskinesia (LID) exacerbation. SK609 has demonstrated efficacy in reversing akinesia and reducing LID in the hemiparkinsonian rat model [1]. In MPTP-lesioned cynomolgus macaques, SK609 (4 mg/kg) significantly reduced cognitive errors (barrier reaches) and motor errors (fine motor dexterity problems) in an object retrieval task, with a favorable pharmacokinetic profile including 46-98% oral bioavailability, a plasma half-life of 7.9-9.6 hours, and high brain distribution in striatum, hippocampus, and prefrontal cortex [1]. Its D2R-sparing and non-desensitizing profile supports chronic dosing paradigms without the motor complications associated with non-selective dopaminergic agents such as pramipexole.

Cocaine and Psychostimulant Use Disorder Research: D3R Biased Agonism as a Mechanistic Probe

The opposing effects of SK609 and pramipexole on cocaine-induced DAT dysregulation establish SK609 as a critical research tool for dissecting the role of D3R signaling bias in substance use disorders. SK609 attenuated cocaine-induced DAT phosphorylation and cocaine-seeking behavior, whereas unbiased D3R activation via pramipexole augmented these effects [2]. This makes SK609 the compound of choice for studies testing the hypothesis that G-protein-biased D3R agonism—without β-arrestin-2 recruitment—may represent a therapeutic strategy for cocaine use disorder, a condition for which no FDA-approved pharmacotherapy currently exists.

Cognitive Enhancement Studies Requiring Pro-Cognitive Effects Without Psychostimulant Abuse Liability or Behavioral Toxicity

For preclinical cognitive research programs targeting attention deficits, executive dysfunction, or working memory impairment where traditional psychostimulants (amphetamine, methylphenidate) introduce confounds related to abuse liability, hyperlocomotion, or increased risky decision-making, SK609 provides a validated alternative. SK609 (4 mg/kg) improved sustained attention in 6-OHDA-lesioned rats by reducing misses and false alarm errors without increasing risky choice preference, whereas both AMPH and MPH increased risky choice at cognition-enhancing doses [3]. Its NET inhibitory activity (IC50 ~570 nM) combined with D3R selective activation elevates both prefrontal NE and DA without DAT blockade, the mechanism underlying psychostimulant abuse potential.

GPCR Biased Signaling Research: A Validated D3R Tool Compound for G-Protein Pathway Dissection

SK609 serves as a well-characterized pharmacological tool for investigating G-protein-biased signaling at D3R. Its demonstrated ~45-fold functional selectivity for G-protein activation (EC50 1.1 μM) over β-arrestin-2 recruitment (EC50 50.2 μM), combined with distinct phosphorylation barcodes and conformational signatures not induced by unbiased agonists [4], enables researchers to selectively activate G-protein-dependent D3R signaling while minimizing β-arrestin-mediated effects such as receptor desensitization and internalization. This makes SK609 uniquely suitable for structure-activity relationship (SAR) studies, biased signaling pathway mapping, and phosphoproteomics investigations into D3R signal transduction mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chlorophenyl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.